molecular formula C14H15N5O2 B11276366 Methyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11276366
M. Wt: 285.30 g/mol
InChI Key: GOIHRNAJNSBOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a tetrazole ring fused to a pyrimidine ring, makes it a valuable target for synthetic and medicinal chemists.

Preparation Methods

The synthesis of METHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the tetrazole ring fused to the pyrimidine ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different catalysts or solvents.

Chemical Reactions Analysis

METHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

METHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis markers.

Comparison with Similar Compounds

METHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their pharmacological activities and applications. The unique substitution pattern in METHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct biological properties and potential therapeutic uses.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

methyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H15N5O2/c1-8-6-4-5-7-10(8)12-11(13(20)21-3)9(2)15-14-16-17-18-19(12)14/h4-7,12H,1-3H3,(H,15,16,18)

InChI Key

GOIHRNAJNSBOME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OC

Origin of Product

United States

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